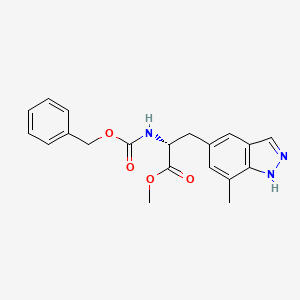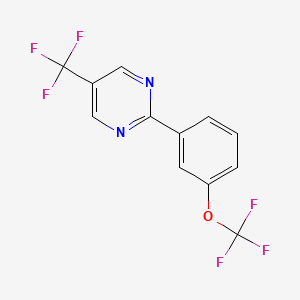
(4S)-4-Mercapto-L-proline chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Mercapto-L-proline chloride is a chemical compound with the molecular formula C5H9NO2S It is a derivative of L-proline, an amino acid, and contains a mercapto group (-SH) attached to the fourth carbon in the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Mercapto-L-proline chloride typically involves the introduction of a mercapto group into the proline structure. One common method is the thiolation of L-proline using thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction is usually carried out in a solvent like methanol or ethanol, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Mercapto-L-proline chloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under mild conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols, reduced sulfur species
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
(4S)-4-Mercapto-L-proline chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein structure and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S)-4-Mercapto-L-proline chloride involves its interaction with biological molecules through its mercapto group. This group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent amino acid, lacking the mercapto group.
4-Hydroxy-L-proline: A hydroxylated derivative of L-proline.
4-Amino-L-proline: An aminated derivative of L-proline.
Uniqueness
(4S)-4-Mercapto-L-proline chloride is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other proline derivatives.
Properties
Molecular Formula |
C5H8ClNOS |
|---|---|
Molecular Weight |
165.64 g/mol |
IUPAC Name |
(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNOS/c6-5(8)4-1-3(9)2-7-4/h3-4,7,9H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
STBLEHLOOWKTSU-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)Cl)S |
Canonical SMILES |
C1C(CNC1C(=O)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



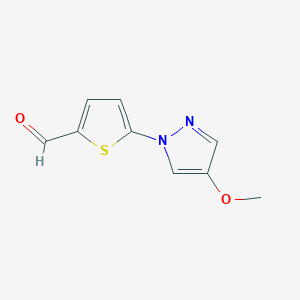

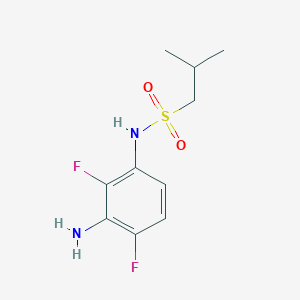
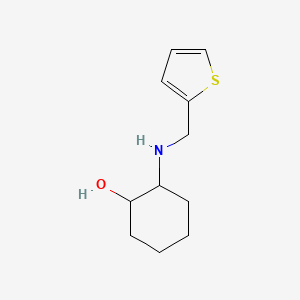
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
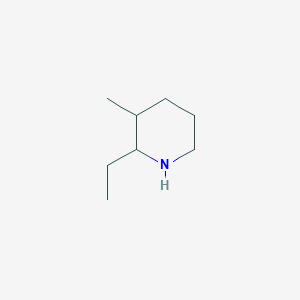
![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
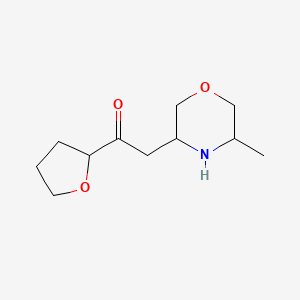
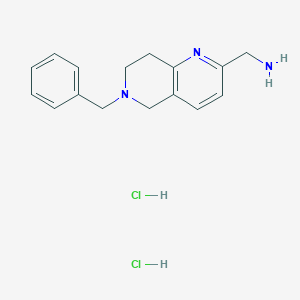
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
